1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-furylmethyl)methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-furylmethyl)methanamine is an organic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a furylmethyl group attached to the nitrogen atom of the methanamine moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of 1-ethyl-1H-pyrazole and 2-furylmethylamine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or aldehydes.
Reduction: Reduction of the pyrazole ring or the furylmethyl group can be achieved using hydrogenation or hydride donors.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation Products: Furylmethyl ketones or aldehydes.
Reduction Products: Reduced pyrazole derivatives or furylmethylamines.
Substitution Products: N-substituted methanamines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-furylmethyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and furylmethyl groups can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine: Lacks the furylmethyl group, which may affect its chemical reactivity and biological activity.
1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine: Contains a thienylmethyl group instead of a furylmethyl group, potentially altering its electronic properties and reactivity.
Uniqueness: 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-furylmethyl)methanamine is unique due to the presence of both the pyrazole and furylmethyl groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
1856077-47-8 |
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Molecular Formula |
C11H16ClN3O |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11;/h3-7,12H,2,8-9H2,1H3;1H |
InChI Key |
UDCQFBANRKWFAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
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